
3-(2-Bromo-4-methylphenyl)propanoic acid
描述
3-(2-Bromo-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Bromo-4-methylphenyl)propanoic acid, with the chemical formula C10H11BrO2 and a molecular weight of approximately 243.1 g/mol, is an aromatic carboxylic acid notable for its unique structural features, including a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological receptors and enzymes.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.1 g/mol
- Appearance : Off-white crystalline solid
- Melting Point : 115-117 °C
Biological Activity Overview
Research indicates that this compound can interact with multiple biological targets, suggesting potential applications in pharmacology. However, specific mechanisms of action remain largely unexplored.
Interaction Studies
Studies have shown that this compound can bind effectively to targets involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Its structural characteristics may enhance its binding affinity to certain biological receptors, which warrants further investigation into its pharmacological properties.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes some notable analogs:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-(4-Methylphenyl)propanoic acid | C10H12O2 | Lacks bromine; used in similar applications |
| 3-(2-Bromo-4-methylphenoxy)propanoic acid | C10H11BrO3 | Contains an ether group; different reactivity |
| 3-(3-Bromo-4-methylphenyl)propanoic acid | C10H11BrO2 | Bromine at a different position; varied activity |
The presence of the bromine atom at the ortho position relative to the methyl group distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.
Safety and Handling
Due to the lack of comprehensive safety data for this compound, it is essential to handle this compound with caution. Standard personal protective equipment (PPE), including gloves and goggles, should be used when handling this substance.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- IUPAC Name : 3-(2-bromo-4-methylphenyl)propanoic acid
The compound features a bromine atom on a phenyl ring, contributing to its reactivity and biological activity. Its structure allows for interactions with various biological receptors and enzymes, making it a candidate for pharmacological studies.
Scientific Research Applications
1. Medicinal Chemistry
- Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly in modulating inflammatory pathways. Its interactions with enzymes and receptors suggest potential therapeutic applications in treating inflammatory diseases.
- Drug Development : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy against specific targets in disease pathways .
2. Organic Synthesis
- Building Block : It is utilized as a building block in organic synthesis for creating more complex molecules. The presence of the bromine atom enhances its reactivity, making it useful in various chemical transformations.
- Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced properties, which are explored for their potential applications in pharmacology and materials science .
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 2: Anticancer Properties
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. For instance, it has shown promising results in inducing apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
3-(2-bromo-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOKVYPIBZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















